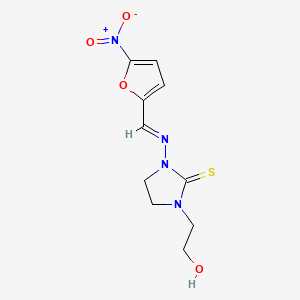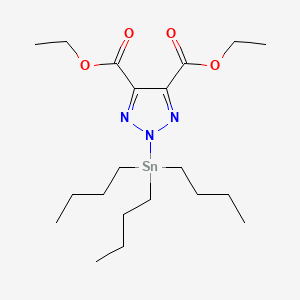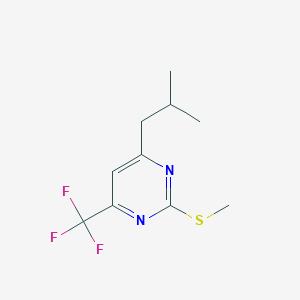
2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- is a complex organic compound that belongs to the class of imidazolidinethiones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- typically involves the reaction of imidazolidinethione with 2-hydroxyethylamine and 5-nitrofurfural. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The hydroxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitro group oxidation may lead to the formation of nitroso or nitrate derivatives.
Reduction Products: Reduction of the nitro group results in the formation of amine derivatives.
Substitution Products: Substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinethione: Basic structure without additional functional groups.
1-(2-Hydroxyethyl)-2-Imidazolidinethione: Lacks the nitrofurfurylideneamino group.
3-(5-Nitrofurfurylideneamino)-2-Imidazolidinethione: Lacks the hydroxyethyl group.
Propiedades
Número CAS |
63919-15-3 |
|---|---|
Fórmula molecular |
C10H12N4O4S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-6-5-12-3-4-13(10(12)19)11-7-8-1-2-9(18-8)14(16)17/h1-2,7,15H,3-6H2/b11-7+ |
Clave InChI |
ZJWHJRDNKOGGRV-YRNVUSSQSA-N |
SMILES isomérico |
C1CN(C(=S)N1CCO)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1CN(C(=S)N1CCO)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)




![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)


